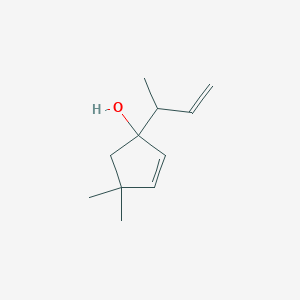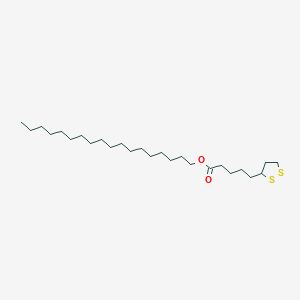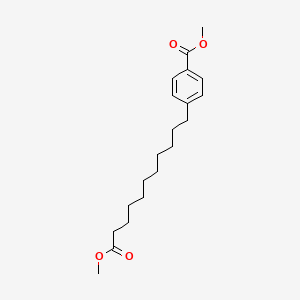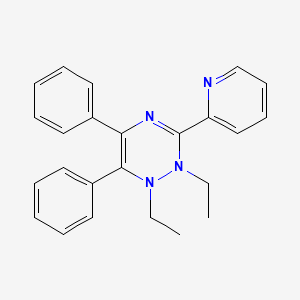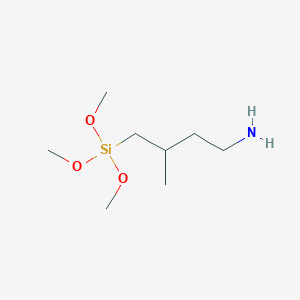
3-Methyl-4-(trimethoxysilyl)butan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-4-(trimethoxysilyl)butan-1-amine is an organic compound that features both an amine group and a trimethoxysilyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(trimethoxysilyl)butan-1-amine can be achieved through several methods. One common approach involves the reaction of 3-methyl-4-bromobutan-1-amine with trimethoxysilane in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the bromine atom by the trimethoxysilyl group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
化学反应分析
Types of Reactions
3-Methyl-4-(trimethoxysilyl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The trimethoxysilyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and bases are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various silyl derivatives .
科学研究应用
3-Methyl-4-(trimethoxysilyl)butan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the preparation of functionalized silanes.
Biology: The compound can be employed in the modification of biomolecules for enhanced stability and functionality.
作用机制
The mechanism by which 3-Methyl-4-(trimethoxysilyl)butan-1-amine exerts its effects involves the interaction of its functional groups with target molecules. The amine group can form hydrogen bonds and ionic interactions, while the trimethoxysilyl group can undergo hydrolysis to form silanols, which can further react to form siloxane bonds. These interactions contribute to the compound’s ability to modify surfaces and enhance the properties of materials .
相似化合物的比较
Similar Compounds
3-Methyl-4-(triethoxysilyl)butan-1-amine: Similar structure but with ethoxy groups instead of methoxy groups.
3-Methyl-4-(trimethoxysilyl)pentan-1-amine: Similar structure but with an additional carbon in the chain.
3-Methyl-4-(trimethoxysilyl)butan-2-amine: Similar structure but with the amine group on the second carbon.
Uniqueness
3-Methyl-4-(trimethoxysilyl)butan-1-amine is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its trimethoxysilyl group provides enhanced reactivity and stability compared to similar compounds with different alkoxy groups .
属性
CAS 编号 |
106890-59-9 |
|---|---|
分子式 |
C8H21NO3Si |
分子量 |
207.34 g/mol |
IUPAC 名称 |
3-methyl-4-trimethoxysilylbutan-1-amine |
InChI |
InChI=1S/C8H21NO3Si/c1-8(5-6-9)7-13(10-2,11-3)12-4/h8H,5-7,9H2,1-4H3 |
InChI 键 |
REZNLYXALCMSFK-UHFFFAOYSA-N |
规范 SMILES |
CC(CCN)C[Si](OC)(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


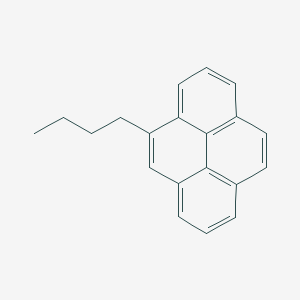
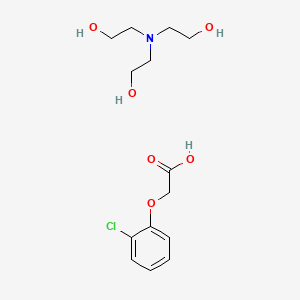
![N-(1-Phenylethyl)-2-[(phenylsulfanyl)methyl]prop-2-enamide](/img/structure/B14319309.png)
![Methyl 2-[(dimethoxyphosphoryl)oxy]buta-2,3-dienoate](/img/structure/B14319317.png)
![5-[2-(Naphthalen-1-yl)ethyl]furan-2-carbaldehyde](/img/structure/B14319318.png)
![2,4-Pyrimidinediamine, 5-[[4-(hexyloxy)-3-methoxyphenyl]methyl]-](/img/structure/B14319322.png)
